molecular formula C11H13NO B8665376 1-(2-methoxyethyl)-1H-indole

1-(2-methoxyethyl)-1H-indole

Cat. No. B8665376
M. Wt: 175.23 g/mol
InChI Key: KROWSCYHDYUTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-1H-indole is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methoxyethyl)indole

InChI

InChI=1S/C11H13NO/c1-13-9-8-12-7-6-10-4-2-3-5-11(10)12/h2-7H,8-9H2,1H3

InChI Key

KROWSCYHDYUTEQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of sodium hydride (0.932 g, 23.0 mmol) in DMF (30 mL) was added indole (2.52 g, 21 mmol) portionwise at 10-20° C. over 5 minutes. The reaction mixture was stirred at rt for 1.5 h, and 2-iodoethylmethylether (4.8 g, 26 mmol) in DMF (10 mL) was added over 5 minutes. The mixture was stirred at rt for 2 h, quenched with ice/water, and extracted with tert-butylmethylether. The organics were washed, dried, and concentrated. The residue was chromatographed on silica gel using heptane/ethyl acetate as eluent to obtain 1-(2-methoxy-ethyl)-1H-indole (3.40 g) as a yellowish liquid. MS (ISP): m/e 176.4 (M+H)+
Quantity
0.932 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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